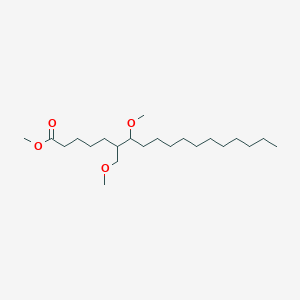
Octadecanoic acid, 7-methoxy-6-(methoxymethyl)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octadecanoic acid, 7-methoxy-6-(methoxymethyl)-, methyl ester is a complex organic compound with the molecular formula C22H44O4. It is characterized by the presence of an ester group, methoxy groups, and a long carbon chain, making it a unique molecule with specific chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octadecanoic acid, 7-methoxy-6-(methoxymethyl)-, methyl ester typically involves esterification reactions. One common method is the reaction of octadecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts can also be employed to facilitate the esterification process, reducing the need for corrosive liquid acids and minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
Octadecanoic acid, 7-methoxy-6-(methoxymethyl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding acids and alcohols.
Reduction: Reduction reactions can convert the ester to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of esters.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products Formed
Oxidation: Octadecanoic acid and methanol.
Reduction: Octadecanol and methanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Octadecanoic acid, 7-methoxy-6-(methoxymethyl)-, methyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activity and interactions with cellular components.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of Octadecanoic acid, 7-methoxy-6-(methoxymethyl)-, methyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release octadecanoic acid and methanol, which can then participate in various biochemical pathways. The methoxy groups may also play a role in modulating the compound’s activity by affecting its solubility and interaction with biological membranes .
Comparison with Similar Compounds
Similar Compounds
Octadecanoic acid, methyl ester: Lacks the methoxy groups, making it less reactive in certain chemical reactions.
Hexadecanoic acid, 7-methoxy-6-(methoxymethyl)-, methyl ester: Similar structure but with a shorter carbon chain, affecting its physical properties and reactivity.
Octadecanoic acid, 6-(methoxymethyl)-, methyl ester: Missing one methoxy group, leading to different chemical behavior.
Uniqueness
Octadecanoic acid, 7-methoxy-6-(methoxymethyl)-, methyl ester is unique due to the presence of both methoxy and methoxymethyl groups, which confer distinct chemical properties and reactivity. These functional groups enhance its solubility in organic solvents and its ability to participate in a variety of chemical reactions .
Properties
CAS No. |
184238-42-4 |
|---|---|
Molecular Formula |
C22H44O4 |
Molecular Weight |
372.6 g/mol |
IUPAC Name |
methyl 7-methoxy-6-(methoxymethyl)octadecanoate |
InChI |
InChI=1S/C22H44O4/c1-5-6-7-8-9-10-11-12-13-17-21(25-3)20(19-24-2)16-14-15-18-22(23)26-4/h20-21H,5-19H2,1-4H3 |
InChI Key |
SIHGJOULYXWGRP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(C(CCCCC(=O)OC)COC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


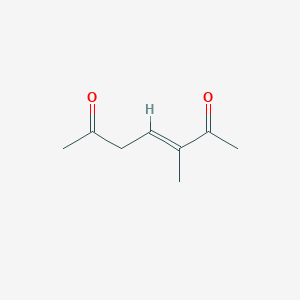
![1-Butyl-2,6-bis{2-[4-(dibutylamino)phenyl]ethenyl}pyridin-1-ium iodide](/img/structure/B12579000.png)
![(1R,4R,5S)-4-Fluoro-1,8,8-trimethyl-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B12579008.png)
![(3S)-3-[(Benzyloxy)methyl]-1,4-dioxane-2,5-dione](/img/structure/B12579009.png)
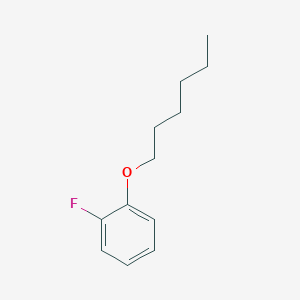
![1H-Pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid, 1-ethyl-](/img/structure/B12579020.png)


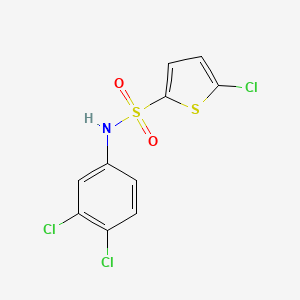
![8'-(Diphenylphosphanyl)[1,1'-binaphthalen]-8-ol](/img/structure/B12579045.png)
![2-[1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)piperidin-4-yl]ethanamine](/img/structure/B12579063.png)
![Benzene, 1-methoxy-4-[[[(1R)-1-methyl-3-butynyl]oxy]methyl]-](/img/structure/B12579076.png)
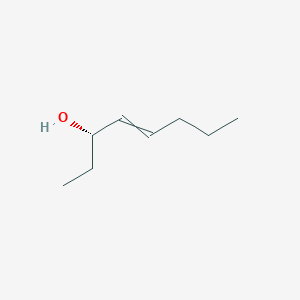
![Bicyclo[10.3.1]hexadeca-1(16),12,14-trien-16-ol, 14-methoxy-](/img/structure/B12579081.png)
